molecular formula C10H6N2S B11907930 Isothiazolo[5,4-b]quinoline CAS No. 51925-54-3

Isothiazolo[5,4-b]quinoline

Cat. No.: B11907930
CAS No.: 51925-54-3
M. Wt: 186.24 g/mol
InChI Key: PITNYQCGMBCGQX-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-b]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of an isothiazole ring and a quinoline ring. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo[5,4-b]quinoline typically involves the formation of the isothiazole ring followed by its fusion with a quinoline moiety. One common method includes the palladium-catalyzed cross-coupling reaction. For instance, 9H-isothiazolo[5,4-b]quinoline-3,4-diones can be synthesized by reacting aromatic groups at the 7-position using palladium-catalyzed cross-coupling . Another method involves the synthesis of 8-alkoxy-9H-isothiazolo[5,4-b]quinoline-3,4-diones through a process that includes the use of specific substituents like methoxy groups .

Industrial Production Methods

Industrial production methods for this compound derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of advanced catalytic systems and environmentally benign protocols, such as microwave-assisted synthesis or solvent-free conditions .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

51925-54-3

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

[1,2]thiazolo[5,4-b]quinoline

InChI

InChI=1S/C10H6N2S/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H

InChI Key

PITNYQCGMBCGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NSC3=N2

Origin of Product

United States

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